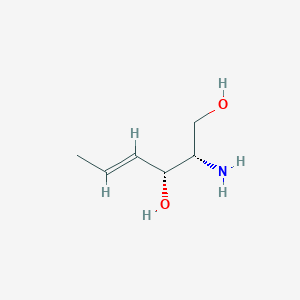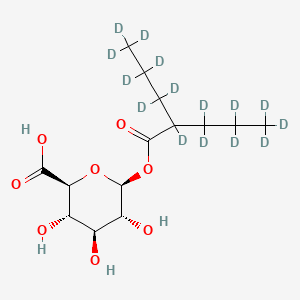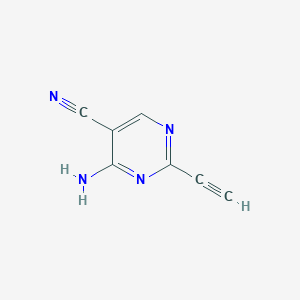
4-Amino-2-ethynylpyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-ethynylpyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C7H4N4. It is a derivative of pyrimidine, characterized by the presence of an amino group at the 4th position, an ethynyl group at the 2nd position, and a nitrile group at the 5th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-ethynylpyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 2-chloro-4,6-diaminopyrimidine.
Ethynylation: The ethynyl group is introduced using a palladium-catalyzed Sonogashira coupling reaction with ethynyltrimethylsilane.
Deprotection: The trimethylsilyl group is removed using a fluoride source such as tetrabutylammonium fluoride.
Nitrile Introduction: The nitrile group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent like copper(I) cyanide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-2-ethynylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of 4-amino-2-ethynylpyrimidine-5-carboxylic acid.
Reduction: Formation of 4-amino-2-ethynylpyrimidine-5-amine.
Substitution: Formation of various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
4-Amino-2-ethynylpyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 4-Amino-2-ethynylpyrimidine-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with active site residues, leading to enzyme inhibition. The nitrile group can participate in hydrogen bonding and electrostatic interactions, enhancing binding affinity. These interactions disrupt normal cellular processes, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
4-Amino-2-methylpyrimidine-5-carbonitrile: Similar structure but with a methyl group instead of an ethynyl group.
4-Amino-2-chloropyrimidine-5-carbonitrile: Similar structure but with a chloro group instead of an ethynyl group.
4-Amino-2-ethynylpyrimidine-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness: 4-Amino-2-ethynylpyrimidine-5-carbonitrile is unique due to the presence of the ethynyl group, which imparts distinct reactivity and biological activity. The combination of the amino, ethynyl, and nitrile groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C7H4N4 |
|---|---|
Poids moléculaire |
144.13 g/mol |
Nom IUPAC |
4-amino-2-ethynylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H4N4/c1-2-6-10-4-5(3-8)7(9)11-6/h1,4H,(H2,9,10,11) |
Clé InChI |
BTCTVUMGPIXQBT-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=NC=C(C(=N1)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


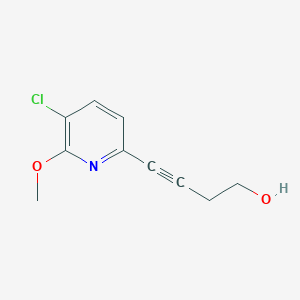


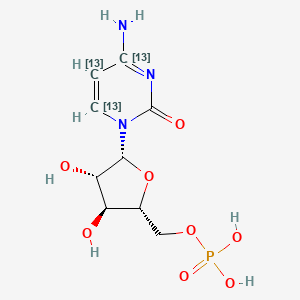

![Propan-2-yl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13856296.png)
![Benzyl 2-(Benzyloxy)-4'-(N-(methoxymethyl)-N-(pyridin-2-yl)sulfamoyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13856297.png)

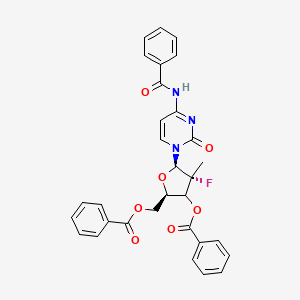
![4-chloro-6-phenyl-2-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13856315.png)

